
2-Hexadecylicosyl laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexadecylicosyl laurate, also known as dodecanoic acid 2-hexadecylicosyl ester, is a chemical compound with the molecular formula C48H96O2 and a molecular weight of 705.27 g/mol . This compound is an ester formed from the reaction between hexadecylicosyl alcohol and lauric acid. It is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexadecylicosyl laurate can be synthesized through the esterification of hexadecylicosyl alcohol with lauric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. One common method is the use of a fixed-bed reactor, where lauric acid and hexadecylicosyl alcohol are continuously fed into the reactor along with a catalyst. The reaction is carried out at elevated temperatures, typically around 110°C, and the product is continuously removed to maintain the reaction equilibrium .
Chemical Reactions Analysis
Types of Reactions
2-Hexadecylicosyl laurate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexadecylicosyl alcohol and lauric acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide as catalysts.
Transesterification: Catalysts such as sodium methoxide or lipase enzymes are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed
Hydrolysis: Hexadecylicosyl alcohol and lauric acid.
Transesterification: New esters and alcohols depending on the reactants used.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of the alcohol group.
Scientific Research Applications
2-Hexadecylicosyl laurate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a surfactant in biological systems due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, particularly in enhancing the permeability of drugs across biological membranes.
Industry: Utilized in the production of biodegradable surfactants and emulsifiers for use in cosmetics, pharmaceuticals, and food products
Mechanism of Action
The mechanism of action of 2-hexadecylicosyl laurate is primarily related to its ability to interact with lipid bilayers and biological membranes. The compound can integrate into lipid bilayers, disrupting their structure and increasing membrane permeability. This property makes it useful as a permeation enhancer in drug delivery systems. The molecular targets include the lipid components of cell membranes, and the pathways involved are related to membrane fluidity and integrity .
Comparison with Similar Compounds
2-Hexadecylicosyl laurate can be compared with other similar compounds, such as:
Hexyl laurate: Another ester with similar properties but a shorter alcohol chain.
Sucrose monolaurate: A sugar-based ester with applications in food and pharmaceuticals.
Ethylhexyl laurate: A biodegradable ester used in cosmetics and personal care products
Uniqueness
The uniqueness of this compound lies in its long-chain alcohol moiety, which imparts distinct physical and chemical properties, such as higher melting and boiling points, compared to shorter-chain esters. This makes it particularly useful in applications requiring high thermal stability and specific surfactant properties .
Properties
CAS No. |
94231-65-9 |
|---|---|
Molecular Formula |
C48H96O2 |
Molecular Weight |
705.3 g/mol |
IUPAC Name |
2-hexadecylicosyl dodecanoate |
InChI |
InChI=1S/C48H96O2/c1-4-7-10-13-16-19-21-23-25-26-28-30-33-35-38-41-44-47(46-50-48(49)45-42-39-36-31-18-15-12-9-6-3)43-40-37-34-32-29-27-24-22-20-17-14-11-8-5-2/h47H,4-46H2,1-3H3 |
InChI Key |
UWHSOCSFHCLZIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


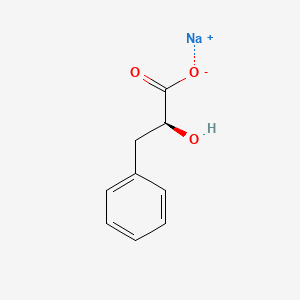
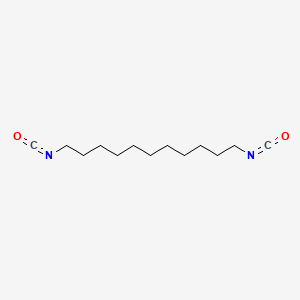
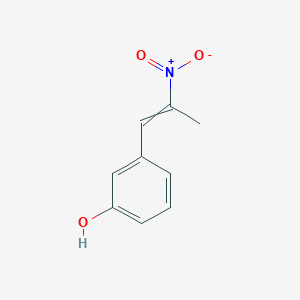
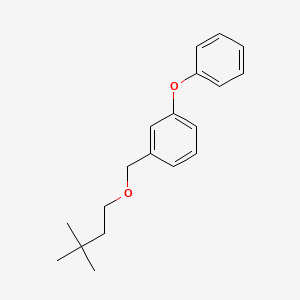

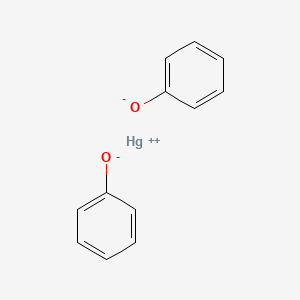
![Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B12645455.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)



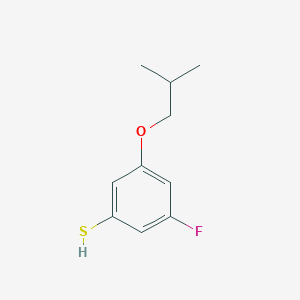
![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)

